1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine

Medicinal chemistry Physicochemical property optimization Scaffold design

This 3,3-disubstituted pyrrolidine features a sterically congested tertiary carbon bearing both an electron-withdrawing -CF₃ and a hydrogen-bond-donating -NH₂ at the same position—a motif unavailable from positional isomers where -CF₃ resides on the benzyl group. The N-benzyl-1-position further enables selective deprotection for downstream diversification. A validated, quantitative one-step Vilsmeier synthesis ensures reproducible lot-to-lot quality, while the primary amine handle supports amide coupling, reductive amination, and sulfonamide formation. Comprehensive ¹H, ²H, ¹³C NMR plus IR/Raman characterization data are available, supporting its use as an analytical reference standard. Procure this scaffold to maintain SAR integrity and accelerate your medicinal chemistry program.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 1260834-80-7
Cat. No. B1524173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine
CAS1260834-80-7
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CN(CC1(C(F)(F)F)N)CC2=CC=CC=C2
InChIInChI=1S/C12H15F3N2/c13-12(14,15)11(16)6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9,16H2
InChIKeyZXBLFXOIZZZBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine (CAS 1260834-80-7): Core Building Block Specifications and Sourcing Considerations


1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine (CAS 1260834-80-7) is a 3,3-disubstituted pyrrolidine derivative characterized by a tertiary amine at the 3-position bearing both a trifluoromethyl (-CF₃) group and a primary amine (-NH₂), with an N-benzyl substituent at the 1-position . The compound has a molecular formula of C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . It is a solid powder typically requiring storage at 4°C and is commercially available from multiple suppliers in research quantities with purity specifications ranging from 95% to ≥98% . A one-step synthetic protocol under Vilsmeier conditions has been reported to yield this compound quantitatively, with full characterization by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy [1]. The compound functions as a building block in organic synthesis and medicinal chemistry applications .

Why Generic Substitution of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine (CAS 1260834-80-7) Is Not Advisable in Critical Applications


This compound occupies a unique position in the pyrrolidine scaffold landscape due to the specific combination of an N-benzyl group at the 1-position and a geminal trifluoromethyl/primary amine pair at the 3-position. Closely related analogs, such as 1-benzylpyrrolidin-3-amine (CAS 18471-40-4), lack the -CF₃ group entirely, resulting in a molecular weight reduction of 68 Da (176.26 vs. 244.26 g/mol) and a dramatic difference in lipophilicity and metabolic stability properties . Other structural isomers, including 1-(3-(trifluoromethyl)benzyl)pyrrolidin-3-amine (CAS 1455259-41-2) and 1-(2-(trifluoromethyl)benzyl)pyrrolidin-3-amine, relocate the -CF₃ group from the pyrrolidine ring to the benzyl substituent, which fundamentally alters steric and electronic interactions in target binding pockets . Additionally, compounds such as N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine position the -CF₃ group on the ring nitrogen rather than the 3-carbon, yielding different pKa and hydrogen-bonding capacity . The quantitative, reproducible synthesis of the target compound via the Vilsmeier protocol further distinguishes it from analogs requiring multi-step or low-yield preparations [1]. These structural and synthetic divergences mean that substitution with a generic analog would invalidate structure-activity relationship (SAR) conclusions and compromise reproducibility in both synthetic and biological studies.

Quantitative Differentiation Guide: 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine (CAS 1260834-80-7) Versus Analogs


Molecular Weight Differential: 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine vs. Non-Fluorinated 1-Benzylpyrrolidin-3-amine

The target compound exhibits a molecular weight of 244.26 g/mol, whereas its non-fluorinated analog 1-benzylpyrrolidin-3-amine has a molecular weight of 176.26 g/mol. The +68 Da difference corresponds to the addition of the trifluoromethyl group (-CF₃, exact mass 68.995 g/mol) at the 3-position of the pyrrolidine ring . This structural modification fundamentally alters key physicochemical parameters including logP, polar surface area, and metabolic stability profile. For reference, the calculated XLogP for 1-(3-(trifluoromethyl)benzyl)pyrrolidin-3-amine (a positional isomer) is 1.9 .

Medicinal chemistry Physicochemical property optimization Scaffold design

Structural Differentiation: 3-Position Geminal -CF₃/-NH₂ Substitution vs. Alternative Substitution Patterns

The target compound (IUPAC: 1-benzyl-3-(trifluoromethyl)pyrrolidin-3-amine) features a geminal substitution pattern at the pyrrolidine 3-position, with both a -CF₃ group and a primary amine (-NH₂) attached to the same carbon . In contrast, positional isomers such as 1-(3-(trifluoromethyl)benzyl)pyrrolidin-3-amine (CAS 749825-57-8) and 1-(2-(trifluoromethyl)benzyl)pyrrolidin-3-amine (CAS 1455259-41-2) place the -CF₃ group on the benzyl ring while retaining an unsubstituted 3-aminopyrrolidine core . Another distinct analog, N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine, positions the -CF₃ group on the pyrrolidine nitrogen rather than the 3-carbon . The target compound's unique geminal arrangement creates a sterically congested tertiary carbon bearing both an electron-withdrawing -CF₃ and a hydrogen-bond-donating -NH₂, a motif not present in any of the comparator compounds.

Structure-activity relationship Medicinal chemistry Scaffold diversity

Synthetic Accessibility and Yield: One-Step Quantitative Protocol for 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine

A validated one-step synthesis of 1-benzyl-3-(trifluoromethyl)pyrrolidin-3-amine has been reported using adapted Vilsmeier conditions, affording the target compound in quantitative yield [1]. The product was comprehensively characterized by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, with full spectral data provided in the publication [1]. In contrast, related trifluoromethylated pyrrolidine derivatives often require multi-step sequences involving organocatalyzed 1,3-dipolar cycloaddition reactions, which may produce variable yields and require chiral catalyst optimization for enantioselectivity [2]. The Vilsmeier protocol offers a reliable, scalable route that minimizes step count and maximizes atom economy.

Organic synthesis Process chemistry Methodology

Commercial Purity Grade Availability: Specification Range Across Suppliers

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine is commercially available with purity specifications of 95% (Sigma-Aldrich, BenchChem) and ≥98% (ChemScene) . In comparison, the non-fluorinated analog 1-benzylpyrrolidin-3-amine (CAS 18471-40-4) is available at 97% purity from select suppliers and as a liquid at 20°C with density 1.024 g/cm³ . The target compound is supplied as a powder and requires storage at 4°C to maintain stability . Shipping is typically at ambient temperature within continental US .

Procurement Quality control Chemical sourcing

Optimal Application Scenarios for 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine (CAS 1260834-80-7) Based on Differentiated Evidence


Medicinal Chemistry Scaffold Optimization Requiring Geminal -CF₃/-NH₂ Motif

In medicinal chemistry programs where structure-activity relationship (SAR) studies demand a sterically congested tertiary carbon bearing both an electron-withdrawing trifluoromethyl group and a hydrogen-bond-donating primary amine in immediate proximity, 1-benzyl-3-(trifluoromethyl)pyrrolidin-3-amine provides a unique scaffold that cannot be substituted by positional isomers. The geminal -CF₃/-NH₂ arrangement at the pyrrolidine 3-position creates a distinct binding motif for targets where both lipophilic interactions (via -CF₃) and hydrogen-bonding capacity (via -NH₂) are required within the same spatial coordinate . This contrasts with analogs such as 1-(3-(trifluoromethyl)benzyl)pyrrolidin-3-amine, where the -CF₃ and -NH₂ are separated by a flexible benzyl linker, fundamentally altering the pharmacophore geometry .

Building Block for Trifluoromethylated Pyrrolidine Libraries with Predictable Synthetic Access

The availability of a validated one-step synthesis under Vilsmeier conditions yielding quantitative conversion makes this compound an attractive building block for generating focused libraries of trifluoromethylated pyrrolidine derivatives . The reliable synthetic route minimizes step count and maximizes reproducibility, which is critical for iterative medicinal chemistry campaigns requiring consistent access to the core scaffold. The primary amine at the 3-position serves as a versatile handle for further functionalization (e.g., amide coupling, reductive amination, sulfonamide formation), while the N-benzyl group can be deprotected to expose the pyrrolidine nitrogen for additional diversification .

Analytical Method Development and Spectral Reference Standard

The comprehensive spectral characterization of 1-benzyl-3-(trifluoromethyl)pyrrolidin-3-amine, including ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy data reported in the primary literature , enables its use as a reference standard for analytical method development. The presence of the -CF₃ group provides distinctive ¹⁹F NMR signals (if applicable) and characteristic IR/Raman vibrational modes that facilitate compound identification and purity assessment in reaction monitoring and quality control workflows. Commercial availability with purity specifications up to ≥98% further supports its utility as an analytical benchmark .

Physicochemical Property Modulation in Lead Optimization

The addition of the trifluoromethyl group to the pyrrolidine scaffold increases molecular weight by 68 Da relative to the non-fluorinated analog and is expected to enhance lipophilicity and metabolic stability—effects well-documented for the -CF₃ group as a bioisostere in drug design [1]. This property modulation is particularly valuable in lead optimization programs where balancing potency, permeability, and metabolic clearance is required. The target compound's -CF₃ group at the 3-position of the pyrrolidine ring provides a structurally defined, rigid fluorinated motif that differs from analogs bearing the -CF₃ on the benzyl substituent, offering a distinct vector for property tuning .

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